(2-Nitrophenyl)acetone oxime
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Overview
Description
(2-Nitrophenyl)acetone oxime is an organic compound characterized by the presence of a nitro group attached to a phenyl ring, an acetone moiety, and an oxime functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Nitrophenyl)acetone oxime typically involves the condensation of (2-Nitrophenyl)acetone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at a temperature range of 50-70°C. The product is then purified through recrystallization.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and temperature control. The reaction conditions are optimized to maximize yield and purity, and the product is isolated using industrial-scale crystallization and filtration techniques.
Chemical Reactions Analysis
Types of Reactions: (2-Nitrophenyl)acetone oxime undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The oxime group can be oxidized to a nitroso compound using oxidizing agents like hydrogen peroxide.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst, ethanol solvent, room temperature.
Oxidation: Hydrogen peroxide, acetic acid solvent, room temperature.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation, sulfuric acid as a catalyst.
Major Products:
Reduction: (2-Aminophenyl)acetone oxime.
Oxidation: (2-Nitrosophenyl)acetone oxime.
Substitution: Various substituted this compound derivatives depending on the substituent introduced.
Scientific Research Applications
(2-Nitrophenyl)acetone oxime has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of (2-Nitrophenyl)acetone oxime involves its interaction with molecular targets such as enzymes and proteins. The oxime group can form covalent bonds with active sites of enzymes, inhibiting their activity. The nitro group can undergo redox reactions, generating reactive oxygen species that can induce cellular damage. These interactions contribute to the compound’s biological and pharmacological effects.
Comparison with Similar Compounds
Acetone oxime: Lacks the nitro group, making it less reactive in redox reactions.
(2-Nitrophenyl)acetone: Lacks the oxime group, reducing its ability to form covalent bonds with enzymes.
(2-Aminophenyl)acetone oxime: Similar structure but with an amino group instead of a nitro group, altering its reactivity and biological activity.
Uniqueness: (2-Nitrophenyl)acetone oxime is unique due to the presence of both a nitro group and an oxime group, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
(NE)-N-[1-(2-nitrophenyl)propan-2-ylidene]hydroxylamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c1-7(10-12)6-8-4-2-3-5-9(8)11(13)14/h2-5,12H,6H2,1H3/b10-7+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJULMJKXIROWCT-JXMROGBWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)CC1=CC=CC=C1[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/CC1=CC=CC=C1[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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